molecular formula C14H25FN2O2 B13064249 tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13064249
M. Wt: 272.36 g/mol
InChI Key: RLUYXSXOKRWHMN-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25FN2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Acids and Bases: For hydrolysis reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug discovery and development .

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its spirocyclic structure is of particular interest due to its potential to interact with biological targets in unique ways .

Industry

In the industrial sector, tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure allow it to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in tert-Butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate compared to similar compounds .

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 4-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-6-4-14(5-7-17)8-11(15)9-16-10-14/h11,16H,4-10H2,1-3H3

InChI Key

RLUYXSXOKRWHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CNC2)F

Origin of Product

United States

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